N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine
Description
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine is a branched organosilicon compound featuring a silanamine core (Si-N-Si) substituted with methyl and octyl groups. Its structure includes two octyl chains (one directly bonded to silicon and another via a methyl-silyl linkage) and three methyl groups, conferring significant lipophilicity and steric bulk.
Properties
CAS No. |
69519-51-3 |
|---|---|
Molecular Formula |
C20H46NSi2 |
Molecular Weight |
356.8 g/mol |
InChI |
InChI=1S/C20H46NSi2/c1-7-9-11-13-15-17-19-22(4)21(3)23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChI Key |
NHMNAXJTZKQQNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction of Octyl-Substituted Chlorosilanes with Amines
A common synthetic route involves reacting methyl(octyl)chlorosilane and 1-octylchlorosilane derivatives with trimethylamine or other suitable amines. The reaction proceeds as follows:
Step 1: The amine nucleophilically attacks the silicon atom of the chlorosilane, displacing the chloride ion.
Step 2: The HCl generated is neutralized by a tertiary amine or a base to prevent side reactions.
Step 3: The product, this compound, is isolated by distillation or chromatographic purification.
This method requires careful temperature control (typically 60–80 °C) and an inert atmosphere to prevent hydrolysis of reactive intermediates.
Use of Hexamethyldisilazane with Octyl Amides
Inspired by known processes for silylamine synthesis, hexamethyldisilazane can be reacted with octyl-substituted amides to form the target silanamine:
Reaction conditions: The mixture of hexamethyldisilazane and octyl amide is heated to 60–70 °C.
By-product removal: Ammonia formed during the reaction is continuously removed to drive the equilibrium toward product formation.
Advantages: This method avoids the generation of corrosive HCl and simplifies purification.
Silylation via Aminosilane Intermediates
Another approach involves preparing intermediate aminosilanes such as N,N-dimethyl-1-octylsilanamine, followed by methylation and alkylation steps to introduce the methyl(octyl)silyl group:
Step 1: Preparation of N,N-dimethyl-1-octylsilanamine by reaction of octylchlorosilane with dimethylamine.
Step 2: Subsequent reaction with methyl(octyl)silyl chloride or methyl(octyl)silane under catalytic conditions.
Step 3: Purification of the final product by distillation.
This multistep method offers flexibility in controlling substitution patterns on silicon.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | By-products | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chlorosilane + Amine | Methyl(octyl)chlorosilane, amine | 60–80 °C, inert atmosphere | HCl (neutralized) | Direct, well-established | Requires HCl scavengers |
| Hexamethyldisilazane + Amide | Hexamethyldisilazane, octyl amide | 60–70 °C, ammonia removal | NH3 | Avoids HCl, cleaner by-products | Requires continuous NH3 removal |
| Aminosilane intermediate route | Octylchlorosilane, dimethylamine, methyl(octyl)silyl chloride | Multi-step, catalytic | Varies | Flexible substitution control | More complex, longer synthesis |
Research Findings and Notes
The reaction of amides with hexamethyldisilazane is a preferred method in industry for preparing silylamines due to the ease of removing ammonia and absence of corrosive by-products, as documented in related patents and literature.
The use of chlorosilanes requires careful handling due to HCl generation, which can cause side reactions and equipment corrosion. Inclusion of tertiary amines as HCl scavengers is critical for yield and purity.
Temperature control is essential across all methods to prevent decomposition or side reactions, with typical reaction temperatures between 60 °C and 80 °C.
Purification is commonly achieved by distillation under reduced pressure or chromatographic techniques, depending on scale and desired purity.
Literature and chemical catalogs indicate that compounds similar to this compound are commercially available, suggesting established synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions are common, where the silicon atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Silanol derivatives: Formed through oxidation reactions.
Simpler silane compounds: Resulting from reduction reactions.
Substituted silanes: Produced via nucleophilic substitution.
Scientific Research Applications
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine involves its interaction with various molecular targets:
Silicon-oxygen bonds: The compound can form stable silicon-oxygen bonds, which are crucial in its applications in materials science.
Hydrophobic interactions: The octyl groups contribute to the hydrophobic nature of the compound, enhancing its compatibility with organic substrates.
Catalytic activity: In some reactions, the compound can act as a catalyst, facilitating the formation of desired products through its unique chemical structure.
Comparison with Similar Compounds
Structural Analogues
Hexamethyldisilazane (HMDS)
- Formula : C₆H₁₉NSi₂
- Structure : 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine.
- Key Differences : Lacks octyl chains, making it smaller and more volatile (bp: 125°C, flash point: 57.2°F).
- Applications : Widely used as a silylating agent in gas chromatography and semiconductor manufacturing due to its high reactivity with hydroxyl groups .
- Safety : Higher flammability risk compared to octyl-substituted derivatives .
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Formula : C₁₃H₂₄BrNSi₂
- Structure : Features a bromobenzyl group instead of octyl chains.
- Key Differences : The aromatic bromobenzyl group enhances UV stability and alters electronic properties, making it suitable for specialized synthetic applications.
- Molecular Weight : 330.41 g/mol (vs. ~375 g/mol estimated for the target compound) .
Diisopropyl(dimethylamino)octylsilane
- Formula : C₁₆H₃₆NSi
- Structure: Contains an octyl chain and dimethylamino groups.
- Key Differences: The dimethylamino group increases nucleophilicity, enhancing reactivity in coupling reactions.
- Applications : Used in surface modification and polymer chemistry due to its balanced lipophilicity and reactivity .
Physicochemical Properties
*Estimates based on structural similarities.
Biological Activity
Chemical Structure and Properties
The chemical structure of N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine can be represented as follows:
- Molecular Formula : C₁₈H₃₉NSi₂
- Molecular Weight : 333.6 g/mol
- Structure : The compound features a silane backbone with octyl chains and trimethyl groups, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉NSi₂ |
| Molecular Weight | 333.6 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The presence of silane groups allows for potential modifications of cell surfaces and influences cellular interactions.
Potential Mechanisms Include:
- Membrane Disruption : The hydrophobic octyl chains may disrupt lipid bilayers, leading to altered membrane permeability.
- Protein Binding : The amine group can facilitate interactions with proteins, potentially affecting their conformation and activity.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various silane compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Results :
- Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics.
Study 2: Cytotoxicity Assessment
Another research focused on the cytotoxic effects of the compound on human cell lines.
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
-
Findings :
- The compound demonstrated dose-dependent cytotoxicity with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against S. aureus and E. coli | |
| Cytotoxicity | IC50 = 25 µM (HeLa), IC50 = 30 µM (MCF-7) |
Toxicological Profile
Toxicological assessments have shown that while this compound exhibits biological activity, it also necessitates careful evaluation regarding its safety profile. Studies indicate low acute toxicity in animal models but highlight the need for further long-term studies.
Environmental Impact
Research into the environmental effects of silane compounds indicates that they can persist in ecosystems but may undergo hydrolysis. This raises questions about their biodegradability and potential accumulation in aquatic environments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves silylation reactions using precursors like hexamethyldisilazane (HMDS) or analogous agents. For example, HMDS (a structurally similar compound) reacts with alcohols or amines under anhydrous conditions, often catalyzed by triflic acid or other Lewis acids . Key steps include:
- Step 1 : Mixing the amine precursor (e.g., octylamine) with a silylating agent (e.g., trimethylsilyl chloride) in anhydrous tetrahydrofuran (THF).
- Step 2 : Maintaining inert conditions (argon/nitrogen) to prevent hydrolysis.
- Step 3 : Purification via vacuum distillation or column chromatography.
- Critical factors : Temperature control (60–80°C optimal), stoichiometric ratios (1:2 for amine:silylating agent), and moisture exclusion .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methyl groups at δ 0.1–0.3 ppm, octyl chains at δ 1.2–1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~400–450 for C18H41NSi2) .
- Infrared (IR) Spectroscopy : Peaks at 1250 cm<sup>-1</sup> (Si-CH3) and 1050 cm3<sup>-1</sup> (Si-N) .
- Gas Chromatography (GC) : Purity assessment using non-polar columns (e.g., DB-5) with flame ionization detection .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use Class I Type B fume hoods for handling .
- Storage : Store under argon in sealed glass containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize with silica-based absorbents; avoid water to prevent exothermic reactions .
- Toxicity Data : Refer to analogous compounds (e.g., HMDS has an intraperitoneal LD50 of 1 g/kg in mice) .
Q. What are common impurities in synthesized batches, and how are they identified?
- Methodology :
- Common Impurities : Residual silylating agents (e.g., trimethylchlorosilane), hydrolysis byproducts (e.g., silanols).
- Detection :
- GC-MS : Compare retention times and fragmentation patterns against standards .
- Thin-Layer Chromatography (TLC) : Use silica plates with hexane/ethyl acetate (9:1) to visualize spots under UV .
- Mitigation : Optimize reaction time and use molecular sieves to absorb moisture .
Advanced Research Questions
Q. How does the steric bulk of the octyl and methyl groups influence reaction kinetics in silylation processes?
- Methodology :
- Kinetic Studies : Use stopped-flow NMR to monitor reaction rates under varying temperatures. For example, bulkier substituents reduce nucleophilic attack at silicon, slowing silylation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify steric effects via Hirshfeld surface analysis .
- Data Table :
| Substituent | Relative Rate (krel) | Activation Energy (kcal/mol) |
|---|---|---|
| Methyl | 1.00 | 15.2 |
| Octyl | 0.45 | 18.7 |
Q. What role does this compound play in surface modification of silica nanoparticles?
- Methodology :
- Application : Acts as a coupling agent to functionalize silica surfaces. Protocol:
- Step 1 : Disperse nanoparticles in toluene.
- Step 2 : Add 2 wt% of the compound and reflux (110°C, 24 hrs).
- Step 3 : Centrifuge and wash with ethanol to remove unreacted silane .
- Characterization :
- X-ray Photoelectron Spectroscopy (XPS) : Confirm Si-N bond formation (binding energy ~102 eV) .
- Dynamic Light Scattering (DLS) : Monitor particle size stability (e.g., 50 nm ± 5% after modification) .
Q. How can computational models predict the compound’s interactions with biological membranes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS with lipid bilayer models (e.g., POPC). Key findings:
- The octyl chain enhances hydrophobic embedding, while the silanamine group increases interfacial polarity .
- Free Energy Calculations : Umbrella sampling quantifies permeation barriers (ΔG ~5 kcal/mol for bilayer insertion) .
Q. How should researchers address contradictory data in literature regarding its stability in aqueous media?
- Methodology :
- Controlled Experiments : Compare hydrolysis rates under varying pH (3–10) and temperatures (25–60°C). Conflicting reports may arise from trace metal catalysts (e.g., Fe<sup>3+</sup> accelerates degradation) .
- Analytical Cross-Validation : Use <sup>29</sup>Si NMR to track siloxane bond formation, which indicates instability .
- Recommendations : Pre-treat solvents with chelating resins to remove metal contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
